6-Hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione
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Overview
Description
6-Hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core structure This compound is characterized by the presence of hydroxy, methylphenyl, and iminomethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions The initial step often includes the formation of the pyrimidine ring through a condensation reaction between appropriate aldehydes and urea or thiourea
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to facilitate the reactions efficiently. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the iminomethyl group may produce primary or secondary amines.
Scientific Research Applications
6-Hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy and iminomethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1-(2-methylphenyl)-5-[(4-chlorophenyl)iminomethyl]pyrimidine-2,4-dione
- 6-Hydroxy-1-(2-methylphenyl)-5-[(4-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Uniqueness
6-Hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and iminomethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-7-9-14(10-8-12)20-11-15-17(23)21-19(25)22(18(15)24)16-6-4-3-5-13(16)2/h3-11,24H,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAKRKOLPVXKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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